Rtt109 inhibitor 1

Rtt109 HAT inhibitor uncompetitive inhibition

Fungal epigenetics researchers require acute temporal inhibition of Rtt109 without the compensatory adaptations seen in RTT109 deletion strains. Rtt109 inhibitor 1 (CAS 852935-07-0) addresses this gap through a tight-binding, uncompetitive mechanism that directly blocks H3K56 acetylation. • Tight-binding uncompetitive inhibitor; stable to dialysis for robust washout and pulse-chase experiments • Cofactor-independent inhibition (binds regardless of Asf1 or Vps75 chaperone); validated in complex cellular lysates • HTS-discovered (>300,000 compounds screened); established benchmark for novel fungal HAT inhibitor development and assay validation

Molecular Formula C22H23ClFN3O3
Molecular Weight 431.9 g/mol
Cat. No. B1663373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRtt109 inhibitor 1
SynonymsRtt109-IN-I;  N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Molecular FormulaC22H23ClFN3O3
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
InChIInChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30)
InChIKeyLYOOCPLGHJKLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rtt109 Inhibitor 1 Procurement Guide


Rtt109 inhibitor 1 (Compound 1; CAS 852935-07-0) is a chemical probe that inhibits the fungal-specific histone acetyltransferase (HAT) Rtt109 [1]. It acts through a tight-binding, uncompetitive mechanism, inhibiting the acetylation of histone H3 at lysine 56 (H3K56) [1][2]. Discovered via a high-throughput screen of >300,000 compounds, it is a crucial tool for investigating fungal epigenetics, genotoxic stress response, and the pathogenesis of clinically important fungal species [3].

Fungal-specific histone acetyltransferase (Rtt109) probe
Uncompetitive mechanism study fit for enzyme-substrate complex
H3K56 acetylation pathway and genotoxic stress response research
High-throughput screen-validated chemical scaffold

Rtt109 Inhibitor 1 Unique Mechanism vs. Generic Inhibitors


Generic substitution of HAT inhibitors is not scientifically valid due to fundamentally different enzyme kinetics and binding mechanisms [1][2]. Rtt109 inhibitor 1 (Compound 1) binds to the enzyme-substrate complex via a tight-binding, uncompetitive mechanism that is time-dependent and stable to dialysis [1][2]. In contrast, common HAT inhibitors like C646 (a p300/CBP inhibitor) and anacardic acid are competitive or non-competitive inhibitors that bind to the free enzyme or ATP-binding site . This mechanistic distinction means Compound 1's inhibition cannot be replicated or predicted by using an ATP-competitive analog; substituting it would yield different kinetic profiles, selectivity, and likely different cellular responses to genotoxic stress [3]. The target, Rtt109, is also fungi-specific, lacking human homologs, making broad-spectrum HAT inhibitors unsuitable for target-validation studies in fungal pathogenesis [4].

Mechanistic Mismatch

ATP-competitive HAT inhibitors (e.g., C646) cannot replicate uncompetitive, enzyme-substrate complex binding; kinetic profile and sustained inhibition may not transfer.

Target Specificity Gap

Broad-spectrum HAT inhibitors lack fungi-specific Rtt109 selectivity; off-target human p300 or yeast Gcn5 confounding may shift cellular response interpretation.

Scaffold-Dependent Activity

Inactive analog SAR9 demonstrates minimal Rtt109 inhibition; substitution with structurally similar but unvalidated compounds may yield no target engagement.

Rtt109 Inhibitor 1 Evidence Guide


Potency vs. Inactive Analog SAR9

Rtt109 inhibitor 1 (Compound 1) is a potent, uncompetitive inhibitor of the Rtt109-Vps75 complex, whereas its structural analog, SAR9, is significantly less effective [1]. In an enzymatic assay with 50 nM Rtt109-Vps75, Compound 1 achieved >50% inhibition at concentrations where SAR9 displayed minimal activity [1].

Potency vs SAR9
Head-to-head
>50% inhibition (50 nM Rtt109-Vps75) vs minimal activity of analog SAR9
Scaffold essential for target engagement
Enzymatic assay with H3n21 peptide and acetyl-CoA
Rtt109 HAT inhibitor uncompetitive inhibition

Selectivity vs. p300 and Gcn5

Rtt109 inhibitor 1 (Compound 1) demonstrates high selectivity for its fungal target, as it does not inhibit the yeast Gcn5 or human p300 HAT enzymes at concentrations that fully inhibit Rtt109 [1]. This contrasts sharply with the p300/CBP inhibitor C646, which, while specific for p300 (86% inhibition at 10 nM), also inhibits Rtt109 and other HATs to a lesser degree (<10% inhibition) . This class-level selectivity data underscores the unique binding mode of Compound 1.

Selectivity Profile
Class-level
No inhibition of yeast Gcn5 or human p300; C646 inhibits both p300 and Rtt109
Reduced off-target confounding in fungal research
In vitro HAT activity comparison
Rtt109 selectivity p300 Gcn5 C646

Tight-Binding Uncompetitive Inhibition Mechanism

Rtt109 inhibitor 1 (Compound 1) inhibits Rtt109 via a tight-binding, uncompetitive mechanism [1]. This was confirmed by dialysis experiments: after 4 hours of dialysis, inhibition remained unchanged, with the reaction retaining only 33% activity, compared to 47% activity before dialysis [1]. Furthermore, inhibition is time-dependent, increasing over a 60-minute pre-incubation period [1]. This mechanism distinguishes it from most HAT inhibitors, which are often competitive with acetyl-CoA (e.g., C646 ) or substrate.

Inhibition Mechanism
Head-to-head
Uncompetitive, tight-binding; inhibition stable after 4 h dialysis (33% residual activity)
Sustained inhibition for prolonged experiments
Time-dependent, not reversed by substrate competition; C646 is competitive
Rtt109 tight-binding uncompetitive mechanism of action

Cross-Species Potency in Aspergillus and Pneumocystis

The Rtt109 inhibitor GPHR32548 (structurally related or identical to Compound 1) demonstrates species-independent inhibition of Rtt109 enzymes from clinically relevant fungal pathogens [1]. In radioactive acetylation assays, the IC50 values were 38.64 µM for Pneumocystis Rtt109 (PcRtt109) and 22.91 µM for Aspergillus Rtt109 (AsRtt109) [1].

Cross-Species IC50
Cross-study
Aspergillus Rtt109 IC50 = 22.91 µM; Pneumocystis Rtt109 IC50 = 38.64 µM
Conserved Rtt109 binding across fungal pathogens
Radioactive acetylation assay with [3H]acetyl-CoA
Rtt109 antifungal Aspergillus Pneumocystis

Rtt109 Inhibitor 1 Research Applications


Target Validation in Fungal Pathogenesis Models

Rtt109 inhibitor 1 is the optimal tool for chemical validation studies aiming to establish Rtt109 as a druggable target in pathogenic fungi. Its selective, uncompetitive mechanism [1] and species-independent inhibition [2] allow researchers to dissect the role of H3K56 acetylation in virulence, biofilm formation, and host immune evasion in species like Candida albicans, Aspergillus fumigatus, and Pneumocystis jirovecii. Use this compound to complement genetic knockout studies and demonstrate that pharmacological inhibition of Rtt109 phenocopies genetic deletion.

DNA Damage Response and Genotoxic Stress Studies

Rtt109 and its product, H3K56ac, are critical for genome integrity during DNA replication and repair. Rtt109 inhibitor 1 is the essential reagent for acute, temporal studies of the DNA damage response in fungi [3]. By using the inhibitor, researchers can avoid the compensatory adaptations often seen in RTT109 deletion strains and directly measure the immediate effects of H3K56ac loss on cell cycle progression, sensitivity to genotoxic agents (e.g., hydroxyurea, MMS), and DNA repair pathway activation [3].

Antifungal Epigenetic Screening and Characterization

Rtt109 inhibitor 1 serves as a critical positive control and benchmark compound in high-throughput screens (HTS) for novel fungal HAT inhibitors [4]. Its well-characterized, tight-binding, uncompetitive mechanism [1] makes it a reliable standard for assay validation. Researchers developing new chemical series can use Compound 1 to benchmark the potency, selectivity, and binding kinetics of their hits, ensuring they identify compounds with improved or differentiated profiles.

Chaperone-Dependent HAT Activity Research

Rtt109's activity is regulated by its histone chaperone cofactors, Asf1 and Vps75. A key differentiating feature of Rtt109 inhibitor 1 is that it inhibits Rtt109 regardless of which cofactor is bound [1]. This makes it an invaluable tool for studying the core catalytic mechanism of Rtt109 and for experiments where the specific chaperone complex is unknown or variable, such as in cellular lysates or in vivo models. This property is not guaranteed for other Rtt109 inhibitors that may bind to cofactor-specific allosteric sites.

Application
Selection Property
Validation Focus
Fungal pathogenesis target-engagement studies
Rtt109-specific uncompetitive inhibition
H3K56 acetylation role in virulence & biofilm
Genotoxic stress & DNA damage response studies
Acute temporal inhibition without genetic compensation
Cell cycle progression & repair pathway activation
HAT inhibitor screening benchmark
Tight-binding, uncompetitive mechanism
Potency and binding kinetics for hit validation
Cofactor-independent Rtt109 activity studies
Inhibits Rtt109 regardless of chaperone (Asf1/Vps75)
Core catalytic mechanism in cellular lysates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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